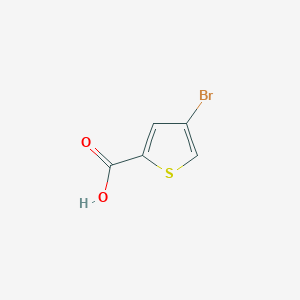

4-Bromo-2-thiophenecarboxylic acid

Overview

Description

4-Bromo-2-thiophenecarboxylic acid is an organic compound with the molecular formula C5H3BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position and a carboxylic acid group at the 2-position.

Mechanism of Action

Target of Action

It has been suggested that it may have the potential to act as a novel d-amino acid oxidase (dao) inhibitor .

Mode of Action

As a potential DAO inhibitor, it might interact with DAO, an enzyme involved in the metabolism of d-amino acids, and inhibit its activity

Biochemical Pathways

If it acts as a DAO inhibitor, it could potentially influence the metabolism of d-amino acids and related biochemical pathways .

Result of Action

As a potential DAO inhibitor, it might affect the levels of d-amino acids in the body, which could have various downstream effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-thiophenecarboxylic acid involves the bromination of thiophene-2-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 4-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Heck reactions to form carbon-carbon bonds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Major Products

Substitution: Various substituted thiophenes depending on the nucleophile used.

Coupling: Biaryl compounds or other complex structures.

Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

4-Bromo-2-thiophenecarboxylic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: Used in the development of conductive polymers and organic electronic materials.

Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

Catalysis: Employed in the synthesis of catalysts for various organic transformations

Comparison with Similar Compounds

Similar Compounds

4-Bromo-3-thiophenecarboxylic acid: Similar structure but with the bromine atom at the 3-position.

2-Bromo-3-thiophenecarboxylic acid: Bromine atom at the 2-position and carboxylic acid at the 3-position.

5-Bromo-2-thiophenecarboxylic acid: Bromine atom at the 5-position

Uniqueness

4-Bromo-2-thiophenecarboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and material science, offering distinct advantages over other brominated thiophene derivatives .

Biological Activity

4-Bromo-2-thiophenecarboxylic acid (CAS: 16694-18-1) is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of CHBrOS and a molecular weight of approximately 207.04 g/mol, exhibits various properties that make it a candidate for further research in pharmaceutical applications.

- Molecular Formula : CHBrOS

- Molecular Weight : 207.04 g/mol

- Melting Point : 121 °C

- Density : 1.923 g/cm³

- pKa : 3.50 (predicted)

The compound appears as white to bright yellow crystals and has a maximum absorption wavelength (λmax) of 245 nm in ethanol, indicating its potential for UV-visible spectroscopy applications .

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including this compound. A notable study focused on the compound's efficacy against pseudotyped viruses, demonstrating significant inhibition of viral infection at concentrations as low as 10 μM. The effective concentration (EC50) was determined to be around 0.19 μM, showcasing its potential as an antiviral agent .

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.19 ± 0.05 | 16 ± 2 | 84.21 |

This selectivity index indicates a favorable therapeutic window, suggesting that the compound can effectively inhibit viral activity while maintaining low cytotoxicity .

Synthesis and Derivatives

The synthesis of functionalized thiophene derivatives often involves reactions with amines and carboxylic acids. For instance, pyrazole-thiophene-based amide derivatives were synthesized using this compound as a precursor. These derivatives displayed varying yields and biological activities, indicating that structural modifications can enhance or diminish biological efficacy .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral activity against Ebola virus pseudotypes, compounds derived from thiophene scaffolds, including those based on this compound, were evaluated for their ability to inhibit viral entry into host cells. The results indicated that modifications to the thiophene ring significantly impacted antiviral potency, emphasizing the importance of chemical structure in biological activity .

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was conducted on various thiophene derivatives, including this compound. The study measured cytotoxicity through CC50 values and assessed cardiotoxicity using hERG channel inhibition assays. The findings demonstrated that while some derivatives exhibited low cytotoxicity, careful consideration of structural modifications is necessary to avoid cardiotoxic effects .

Properties

IUPAC Name |

4-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZFPRVFLBBAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346211 | |

| Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16694-18-1 | |

| Record name | 4-Bromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16694-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-thiophenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.